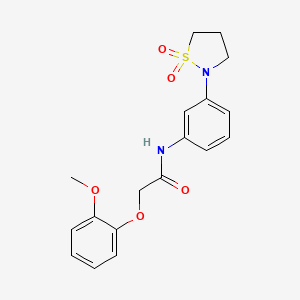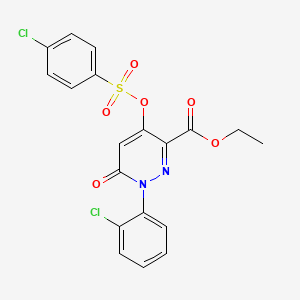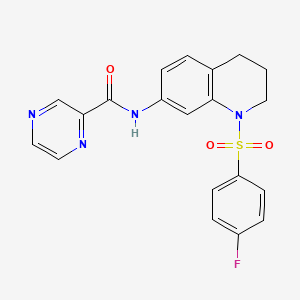
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazines are an important class of pharmacophores due to their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . These heterocyclic analogs have been proven important scaffold in perfumeries, food industries, and pharmaceuticals .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by the presence of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
Pyrazine derivatives are involved in a variety of chemical reactions due to the presence of the pyrazine ring, which contains uniquely situated nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can vary widely depending on the specific substituents on the pyrazine ring .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research has demonstrated the synthesis of fluoroquinolone-based compounds, which have been evaluated for their antimicrobial properties. For instance, Patel and Patel (2010) synthesized compounds derived from fluoroquinolone and studied their antifungal and antibacterial activities, revealing potential applications in addressing microbial infections (Patel & Patel, 2010).
Anticancer Activities
Several studies have synthesized sulfonamide derivatives and evaluated their cytotoxic activities against different cancer cell lines, suggesting the potential of these compounds in cancer therapy. Ghorab et al. (2015) found that some sulfonamide derivatives exhibited potent activity against breast cancer cell lines, highlighting the potential of these compounds in anticancer treatments (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Enzyme Inhibition
The study of enzyme inhibitors is crucial for developing therapeutic agents. Grunewald et al. (2006) compared the binding of sulfonamide derivatives to the active site of phenylethanolamine N-methyltransferase, an enzyme involved in neurotransmitter synthesis, providing insights into the development of enzyme inhibitors (Grunewald et al., 2006).
Synthesis and Applications in Heterocyclic Chemistry
The synthesis of heterocyclic compounds incorporating sulfonamide groups has shown promising biological activities. Studies have explored the synthesis of pyrazole-sulfonamide derivatives and their antiproliferative activities against various cancer cell lines, indicating the versatility of these compounds in medicinal chemistry applications (Mert et al., 2014).
Antifungal and Antimicrobial Studies
Sulfonamide and carbamate derivatives of specific aniline intermediates have been synthesized and screened for their antimicrobial activity, showing good to potent efficacy against various microbial strains, suggesting their potential as antimicrobial agents (Janakiramudu et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c21-15-4-7-17(8-5-15)29(27,28)25-11-1-2-14-3-6-16(12-19(14)25)24-20(26)18-13-22-9-10-23-18/h3-10,12-13H,1-2,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRPXRZGLIBCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=NC=CN=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(diphenylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2431402.png)
![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2431403.png)
![3,4,5-triethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2431404.png)
![(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2431405.png)
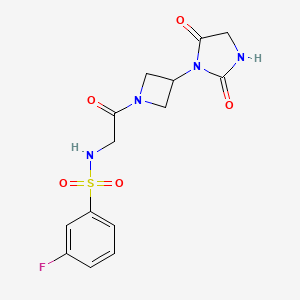
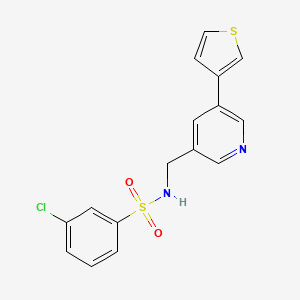
![(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2431408.png)
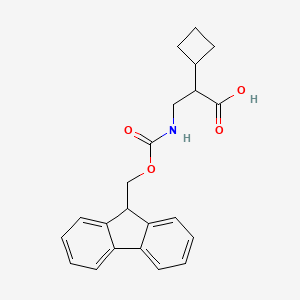
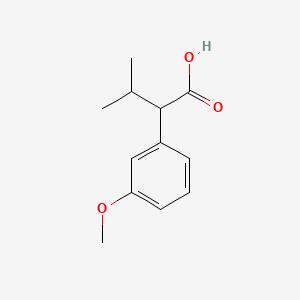

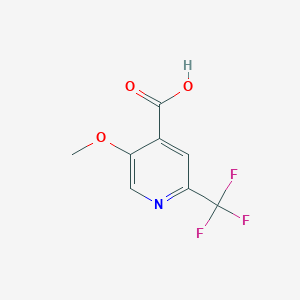
![2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole](/img/structure/B2431418.png)
